N-Butyl(4-benzylpiperazinyl)formamide

カタログ番号 B2749212

CAS番号:

118133-23-6

分子量: 275.396

InChIキー: OTOSBGITZWLGQA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

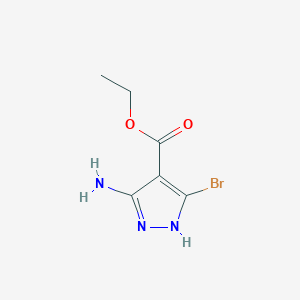

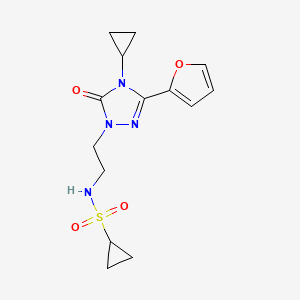

“N-Butyl(4-benzylpiperazinyl)formamide” is a chemical compound used in scientific research. It has a molecular formula of C16H25N3O and a molecular weight of 275.39 .

Molecular Structure Analysis

The molecular structure of “N-Butyl(4-benzylpiperazinyl)formamide” consists of a butyl group (C4H9), a benzylpiperazinyl group (C11H14N2), and a formamide group (HCONH2) .科学的研究の応用

Transition Metal-Free Direct Amination

- Research has demonstrated a transition metal-free method for direct amination using formamides. This method, utilizing tetrabutylammonium iodide and tert-butyl hydroperoxide, successfully produced 2-aminobenzoxazole derivatives with moderate to good yields. This highlights the role of formamides as effective nitrogen sources in organic synthesis (Wang et al., 2014).

Catalysis and Reaction Acceleration

- In a study on the Baylis-Hillman reaction, it was found that formamide significantly accelerates the reaction process. This exemplifies the utility of formamide in enhancing reaction rates in organic chemistry, particularly in polar solvents (Aggarwal et al., 2002).

- A copper-catalyzed synthesis involving formamidines showed the production of 2-unsubstituted benzimidazoles, indicating the versatility of formamides in catalytic processes (Hirano et al., 2009).

Synthesis and Medicinal Chemistry

- Benzamide derivatives, related to formamide, have been explored for their potential as atypical antipsychotic agents. This research suggests the significance of formamide derivatives in the development of novel pharmaceutical compounds (Norman et al., 1996).

- The synthesis of histone deacetylase inhibitors using benzamide derivatives also underlines the potential of formamide-related compounds in cancer therapy (Saito et al., 1999).

Material Science and Polymer Chemistry

- A study demonstrated the use of formamides in microwave-assisted deformylation, which is relevant in material science for the modification of chemical structures (Ge & Hu, 2007).

- Formamide derivatives have been utilized as Lewis basic organocatalysts in polymer chemistry, specifically in the reduction of N-aryl imines, showcasing their role in advanced material synthesis (Wang et al., 2006).

Radiochemistry and Drug Development

- Research involving the astatination of biomolecules using benzamide compounds reflects the application of formamide derivatives in radiochemistry and drug development (Wilbur et al., 2004).

Advanced Synthesis Techniques

- The use of formamides in the N-Alkylation of amides with alcohols highlights their role in novel synthesis methods (Watanabe et al., 1983).

- Another study reported the synthesis of formamides using CO2 and H2, demonstrating an environmentally friendly approach to chemical synthesis (Liu et al., 2017).

Miscellaneous Applications

- A study on N-(4-formylpiperazine-1-carbonothioyl)benzamide revealed its potential in antioxidant evaluation, showing the diverse biological activities of formamide derivatives (Abosadiya, 2020).

- The use of formamidine pesticides, closely related to formamides, in environmental health also sheds light on the broader applications of formamide derivatives (Hollingworth, 1976).

特性

IUPAC Name |

4-benzyl-N-butylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-2-3-9-17-16(20)19-12-10-18(11-13-19)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSBGITZWLGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-butylpiperazine-1-carboxamide | |

Synthesis routes and methods

Procedure details

A solution of 1.0 g of n-butyl isocyanate in 5 ml of tetrahydrofuran was added to a solution of 1.76 g of 1-benzylpiperazine in 20 ml of tetrahydrofuran with ice cooling. The mixture was stirred at room temperature for 2 hours and, then, concentrated under reduced pressure to give 2.8 g of crude 1-benzyl-4-butylaminocarbonylpiperazine. The intermediate was submitted to the next step without purification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)

![N-allyl-2-(1-(3-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2749145.png)

![N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide](/img/structure/B2749151.png)

![N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2749152.png)